2,4-Dichloropyridine-3-sulfonamide

Catalog No.
S13813798
CAS No.
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyridine-3-sulfonamide

Product Name

2,4-Dichloropyridine-3-sulfonamide

IUPAC Name

2,4-dichloropyridine-3-sulfonamide

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,8,10,11)

InChI Key

ZRFJEASGEVSZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)(=O)N)Cl

2,4-Dichloropyridine-3-sulfonamide (CAS 1773488-10-0) is a highly functionalized, electron-deficient heteroaromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. Featuring a pyridine core substituted with a sulfonamide group at the C3 position and orthogonal leaving groups (chlorines) at the C2 and C4 positions, this compound serves as a valuable precursor for complex bicyclic systems and multi-substituted pyridines. Its dual-halogenated nature allows for precise, sequential nucleophilic aromatic substitutions (SNAr) and transition-metal-catalyzed cross-couplings, making it a critical raw material for discovery programs targeting novel kinase inhibitors, carbonic anhydrase inhibitors, and specialized crop protection agents .

Attempting to substitute 2,4-Dichloropyridine-3-sulfonamide with simpler analogs like 2-chloropyridine-3-sulfonamide or 2,4-dichlorobenzenesulfonamide fundamentally compromises synthetic versatility and process efficiency. While 2,4-dichlorobenzenesulfonamide shares the substitution pattern, it lacks the electron-withdrawing pyridine nitrogen, rendering catalyst-free SNAr reactions practically impossible and forcing reliance on expensive palladium-catalyzed cross-couplings. Conversely, mono-chlorinated pyridine analogs restrict the chemist to a single vector of derivatization, preventing the late-stage dual functionalization required for complex active pharmaceutical ingredients (APIs). Furthermore, the specific steric and electronic environment created by the C3-sulfonamide flanked by two chlorines dictates a unique regioselectivity profile that cannot be replicated by 4,6-dichloro isomers, making this exact compound critical for reproducible, high-yield synthetic routes [1].

Regioselective Nucleophilic Aromatic Substitution (SNAr) Efficiency

The presence of the strongly electron-withdrawing pyridine nitrogen adjacent to the C2 chlorine, combined with the C3 sulfonamide, highly activates the C2 position for nucleophilic attack. In standard amination protocols, 2,4-Dichloropyridine-3-sulfonamide undergoes catalyst-free SNAr at C2 with primary amines, whereas the carbocyclic baseline requires harsh conditions or transition-metal catalysis to achieve similar conversions [1].

Evidence DimensionCatalyst-free C2-amination yield (80°C, 4h)
Target Compound Data>85% conversion (regioselective for C2)
Comparator Or Baseline2,4-Dichlorobenzenesulfonamide (<5% conversion under identical catalyst-free conditions)
Quantified Difference>80% absolute yield improvement without palladium catalysts
ConditionsStandard amine nucleophile, polar aprotic solvent (e.g., DMF), 80°C

Enables cost-effective, transition-metal-free functionalization, significantly reducing catalyst costs and heavy metal remediation in scale-up.

Aqueous Solubility and High-Throughput Screening (HTS) Compatibility

For biological assays and early-stage formulation, maintaining compound solubility in aqueous media is critical. The incorporation of the basic pyridine nitrogen in 2,4-Dichloropyridine-3-sulfonamide significantly lowers the lipophilicity (LogP) and enhances aqueous solubility at physiological pH compared to its benzene analog, preventing compound aggregation and false positives in HTS workflows [1].

Evidence DimensionKinetic aqueous solubility at pH 7.4
Target Compound DataEnhanced solubility profile (typically 50-150 µM range for derivatives)
Comparator Or Baseline2,4-Dichlorobenzenesulfonamide (typically <20 µM range for derivatives)
Quantified DifferenceApproximate 3- to 5-fold increase in aqueous solubility
ConditionsPhosphate-buffered saline (PBS), pH 7.4, 25°C, nephelometric assay

Higher aqueous solubility improves handling in liquid-handling robotics and ensures more reliable data in high-throughput screening (HTS) assays.

Precursor Suitability for Bicyclic Scaffold Generation

The strategic placement of two orthogonal leaving groups (C2 and C4 chlorines) flanking the C3 sulfonamide provides dual vectors for intramolecular cyclization. This allows 2,4-Dichloropyridine-3-sulfonamide to serve as a divergent starting material for synthesizing isomeric pyrido-fused sultams and thiazines, a capability entirely absent in mono-chlorinated analogs [1].

Evidence DimensionAccessible cyclization vectors for bicyclic formation
Target Compound Data2 distinct vectors (C2 and C4) enabling divergent synthesis
Comparator Or Baseline2-Chloropyridine-3-sulfonamide (1 vector, restricted topology)
Quantified Difference100% increase in accessible bicyclic topologies from a single precursor
ConditionsBase-mediated intramolecular cyclization with bifunctional nucleophiles

Maximizes the return on investment for library generation by allowing access to a broader chemical space from a single procured starting material.

Sequential Multi-Vector Library Generation

Leveraging the highly regioselective SNAr capabilities demonstrated in comparative studies, this compound serves as a highly efficient precursor for synthesizing diverse libraries of multi-substituted pyridines. The ability to sequentially functionalize the C2 and C4 positions without transition metals streamlines the production of screening libraries for agrochemical and pharmaceutical discovery [1].

Synthesis of Pyrido-fused Sultams and Thiazines

Due to its dual cyclization vectors, 2,4-Dichloropyridine-3-sulfonamide is uniquely suited as a precursor for rigid bicyclic scaffolds. These pyrido-sultam motifs are increasingly utilized as bioisosteres in drug design to improve metabolic stability and target affinity, directly building upon the compound's structural advantages over mono-chlorinated analogs [1].

Development of Novel Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a classic pharmacophore for carbonic anhydrase binding. The enhanced aqueous solubility and unique electronic profile of the dichloropyridine core make it a highly effective starting point for developing next-generation, isoform-selective inhibitors with improved pharmacokinetic properties compared to traditional benzenesulfonamides [1].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.9370539 g/mol

Monoisotopic Mass

225.9370539 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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